molecular formula C23H34O5 B107731 Gitoxigenin CAS No. 545-26-6

Gitoxigenin

Cat. No.: B107731
CAS No.: 545-26-6
M. Wt: 390.5 g/mol
InChI Key: PVAMXWLZJKTXFW-VQMOFDJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Biochemical Properties

Gitoxigenin is known to interact with various biomolecules, primarily functioning as an inhibitor of the Na+/K+-ATPase enzyme. This inhibition is crucial as it leads to increased intracellular calcium concentrations, which can enhance cardiac contractility, making it beneficial in treating heart failure. Additionally, this compound has demonstrated significant cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.

Scientific Research Applications

The applications of this compound span multiple fields:

  • Cardiovascular Medicine :
    • This compound is explored for its therapeutic effects on congestive heart failure and atrial arrhythmias. It acts similarly to other cardiac glycosides by increasing cardiac output through Na+/K+-ATPase inhibition .
  • Cancer Research :
    • This compound has shown promising anticancer properties:
      • In vitro studies have demonstrated its cytotoxic effects against human colon cancer cell lines with IC50 values ranging from 0.415 to 2.83 µM .
      • It has been identified as a potent inhibitor of various cancer cells, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells .
  • Antiviral Activity :
    • Recent studies have indicated that this compound exhibits antiviral properties, with a notable inhibition rate of 49.01% against the dengue virus in screening assays .
  • Microbial Biotransformation :
    • This compound serves as a substrate for microbial biotransformation studies aimed at synthesizing novel cardenolides with enhanced bioactivity .
  • Wound Healing :
    • Preliminary investigations suggest that related compounds may enhance wound healing processes through mechanisms such as collagen synthesis stimulation .

Table 1: Summary of this compound's Applications

Application AreaDescriptionKey Findings
Cardiovascular EffectsUsed for heart failure treatmentIncreases cardiac output; Na+/K+-ATPase inhibitor
Anticancer ActivityExhibits cytotoxicity against various cancer cell linesIC50 values between 0.415 to 2.83 µM against HeLa and MCF-7 cells
Antiviral PropertiesPotential antiviral agent49.01% inhibition against dengue virus in vitro assays
Microbial StudiesInvestigated for biotransformation potentialProduction of novel cardenolides through microbial transformation
Wound HealingPossible enhancement of healing processesRelated compounds stimulate collagen synthesis, indicating potential therapeutic use

Comparison with Similar Compounds

Gitoxigenin is similar to other cardenolides such as dithis compound, digoxigenin, and ouabagenin . These compounds share a common steroid nucleus and act as Na+/K±ATPase inhibitors. this compound is unique due to its specific substitution pattern and the distinct biological activities of its derivatives . The following table highlights some similar compounds:

Compound Unique Features
Dithis compound Aglycon of digitoxin, used in heart failure treatment
Digoxigenin Used in molecular biology as a labeling agent
Ouabagenin Derived from ouabain, potent Na+/K±ATPase inhibitor

This compound’s unique structural features and diverse biological activities make it a valuable compound for scientific research and therapeutic applications.

Biological Activity

Gitoxigenin, a cardenolide compound derived from the plant Nerium oleander, has garnered attention for its biological activities, particularly in the fields of oncology and cardiology. This article synthesizes current research findings on this compound's cytotoxic, antiviral, and therapeutic properties, supported by data tables and case studies.

Overview of this compound

This compound is a desacetyl congener of oleandrigenin and is primarily known for its role as a cardiac glycoside. Its structure allows it to interact with various biological systems, making it a candidate for therapeutic applications despite its potential toxicity at high concentrations.

Cytotoxic Effects

Recent studies have highlighted this compound's significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings:

Cell Line IC50 (µM) Study Reference
HeLa (cervical carcinoma)2.1Milutinovic et al.
MCF-7 (breast adenocarcinoma)0.415López-Lázaro et al.
TK-10 (renal adenocarcinoma)2.83López-Lázaro et al.
UACC-62 (melanoma)0.5López-Lázaro et al.
PANC-1 (pancreatic cancer)0.9Xie et al.

These findings indicate that this compound exhibits potent cytotoxicity across multiple cancer types, suggesting its potential as an anticancer agent.

The anticancer activity of this compound is primarily attributed to its ability to inhibit the Na+/K+-ATPase enzyme, which is crucial for maintaining cellular ion balance and signaling pathways in cancer cells. The modulation of this enzyme leads to increased intracellular sodium levels, promoting apoptosis in malignant cells while sparing normal cells .

Antiviral Properties

In addition to its anticancer effects, this compound has demonstrated antiviral activity. Low et al. reported that this compound exhibited a 49.01% inhibition of the dengue virus in vitro, indicating its potential as an antiviral agent . This dual functionality makes this compound an attractive candidate for further research in both oncology and virology.

Therapeutic Applications

This compound's therapeutic potential extends to cardiovascular diseases, particularly congestive heart failure and atrial arrhythmias. Cardiac glycosides like this compound are known to enhance cardiac contractility; however, their use is limited due to toxicity concerns at high doses. Ongoing research aims to explore biotransformation methods to improve the safety profile and efficacy of this compound-based therapies .

Case Study 1: Anticancer Activity

A study involving the treatment of human colon cancer cell lines with this compound revealed a significant reduction in cell viability, supporting its role as a promising anticancer agent . The study utilized high-throughput screening methods to evaluate over 3000 compounds, identifying this compound as a lead candidate.

Case Study 2: Wound Healing

Although primarily focused on dithis compound, studies suggest that related compounds may enhance wound healing through increased collagen synthesis in dermal fibroblasts . This opens avenues for exploring this compound's role in regenerative medicine.

Properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,20+,21+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAMXWLZJKTXFW-VQMOFDJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878642
Record name Gitoxigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545-26-6
Record name Gitoxigenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=545-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gitoxigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gitoxigenin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gitoxigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-β,14,16-β-trihydroxy-5-β,14-β-card-20(22)-enolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GITOXIGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G36K2H8SME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Gitoxigenin
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Gitoxigenin
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Gitoxigenin
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Gitoxigenin
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Gitoxigenin
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Gitoxigenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.